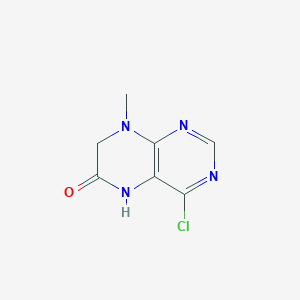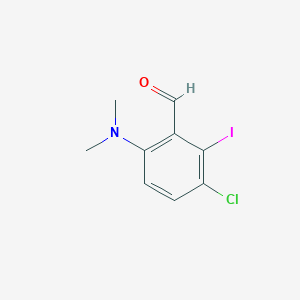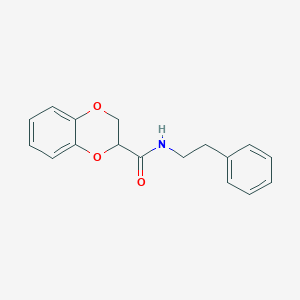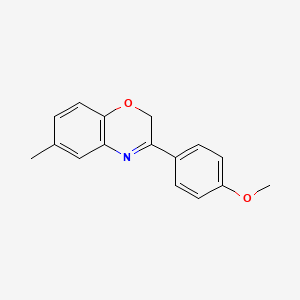
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one is a derivative of the pteridine family, which is a class of heterocyclic compounds with a wide range of biological activities. Pteridines and their derivatives are known for their roles in various biochemical processes, including as cofactors in enzymatic reactions. Although the provided papers do not directly discuss 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one, they do provide insights into the structural and chemical properties of related pteridine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pteridine derivatives often involves methylation reactions, as seen in the study of methylation of 6-methyl-5,6,7,8-tetrahydropterin, which leads to various methylated pterinium chlorides . While the exact synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one is not detailed in the provided papers, similar synthetic pathways involving selective methylation and chlorination could be hypothesized based on the existing literature.
Molecular Structure Analysis
The molecular structure of pteridine derivatives is characterized by the presence of a tetrahydropyrazine ring, which can adopt various conformations. For instance, the crystal structure of 5,6,7-trimethyl-5,6,7,8-tetrahydropterine-dihydrochloride-monohydrate reveals a protonated molecule with a distinct conformation of the tetrahydropyrazine ring . This information can be used to infer the potential conformational properties of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one, considering the impact of the chlorine substituent on the molecular geometry.
Chemical Reactions Analysis
Pteridine derivatives can undergo various chemical reactions, including methylation and demethylation, as well as reactions with other reagents that can lead to the formation of more complex structures or the modification of existing functional groups . The stability of these compounds to oxidation and their reactivity towards different chemical agents can provide insights into the chemical behavior of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of pteridine derivatives, such as solubility, absorption properties, and reactivity, are influenced by their molecular structure and substituents. For example, the increased hydrophilicity of a dihydroxymethyl derivative of a chlorin fused with a pteridine ring structure enhances its activity against melanoma cells . This suggests that the physical and chemical properties of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one could be similarly influenced by its chlorine and methyl substituents, potentially affecting its biological activity and solubility.
科学的研究の応用
Synthesis and Chemical Properties
- The compound serves as a model for studying chemical and enzymatic reactions related to tetrahydrofolate, a key component in biological methylation processes. For instance, synthesis techniques have been developed for similar tetrahydropteridines, contributing to our understanding of their chemical behavior and spectral characteristics (Whiteley et al., 1969).
Stereochemistry and Conformational Studies
- Understanding the stereochemistry and conformations of similar tetrahydropteridines is crucial in biochemical contexts. For example, the study of N(5)-acetates and N(5)- and N(8)-trifluoroacetates of related compounds provides insights into their conformations, which is essential for their biological functions (Weber & Viscontini, 1977).
Biological Methylations
- Research on methylated derivatives of similar tetrahydropteridines suggests possible mechanisms for enzymic transfer of methyl groups in biological systems. This is fundamental for understanding cellular processes like DNA methylation and epigenetic regulation (Armarego & Schou, 1978).
Electrochemical Studies
- Electrochemical analysis of analogous compounds, like 6-methyl-5,6,7,8-tetrahydropterin, reveals important aspects of their redox behavior. Such studies are significant for understanding the electron transfer processes in biological systems (Karber & Dryhurst, 1982).
Mechanistic Insights in Biochemical Reactions
- Research on similar tetrahydropteridines provides insights into the kinetics and mechanisms of reactions involving tetrahydropterins, which are essential cofactors in various enzymatic processes (Blair & Pearson, 1974).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
4-chloro-8-methyl-5,7-dihydropteridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-12-2-4(13)11-5-6(8)9-3-10-7(5)12/h3H,2H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGYLCJIIGSJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)